Cdk9-protac
Overview
Description
Cdk9-protac, also known as PROTAC CDK9 Degrader-1, is a heterobifunctional small molecule proteolysis targeting chimera (PROTAC) capable of cereblon (CRBN) mediated proteasomal degradation of CDK9 . CDK9, a member of the cyclin-dependent protein kinase (CDK) family, is involved in transcriptional elongation of several target genes and has been shown to contribute to a variety of malignancies such as pancreatic, prostate, and breast cancers .
Synthesis Analysis
The development of Cdk9-protac involved the creation of a heterobifunctional small molecule proteolysis targeting chimera (PROTAC) capable of cereblon (CRBN) mediated proteasomal degradation of CDK9 . An aminopyrazole-based PROTAC was reported to selectively degrade CDK9 . The synthesis of the PROTAC bifunctional molecule CD-5 was designed for identifying its previously unknown target and revealing the underlying pharmacological mechanism .Molecular Structure Analysis
The molecular formula of Cdk9-protac is C33H35N5O7 with an exact mass of 613.25 and a molecular weight of 613.670 . The structure of CDK9 was explored using molecular docking and minimization . The mean RMSD values for CDK9 were quantified .Chemical Reactions Analysis
Cdk9-protac selectively degrades CDK9 while sparing other CDK family members . The degradation of CDK9 by PROTAC 2 followed the formation of a ternary complex between CDK9:PROTAC 2:CRBN E3-ligase .Physical And Chemical Properties Analysis
The chemical formula of Cdk9-protac is C33H35N5O7, and it has a molecular weight of 613.670 . Further optimization of the physico-chemical and ADME properties of those small macrocyclic-PROTAC degraders can potentially lead to drug candidates with distinct pharmacological effects .Scientific Research Applications
Specific Scientific Field
The specific scientific field is Oncology , with a focus on Breast Cancer Research .
Summary of the Application
Cdk9-protac, also known as THAL-SNS-032, has been studied for its antitumoral activity in HER2-Positive Breast Cancer . The expression of CDK9 predicted a detrimental outcome in basal-like tumors and in the luminal B subtype with HER2+ expression .
Methods of Application or Experimental Procedures
Breast cancer cell lines from different subtypes were used in the study. The novel CDK9 PROTAC, THAL-SNS-032, displayed inhibitory activity in MCF7, T47D, and BT474 cells, with less effect in SKBR3, HCC1569, HCC1954, MDA-MB-231, HS578T, and BT549 cells .
Results or Outcomes
The three cell lines with HER2 overexpression and no presence of ER, SKBR3, HCC1569, and HCC1954 displayed an EC50 three times higher compared to ER-positive and dual ER/HER2-positive cell lines . BT474-derived trastuzumab-resistant cell lines displayed a particular sensitivity to THAL-SNS-032 . Western blot analyses showed that THAL-SNS-032 caused a decrease in CDK9 levels in BT474, BT474-RH, and BT474-TDM1R cells, and a significant increase in apoptosis .
Application in Pancreatic Cancer Research
Specific Scientific Field
The specific scientific field is Oncology , with a focus on Pancreatic Cancer Research .
Summary of the Application
Cdk9-protac, as a member of the cyclin-dependent protein kinase (CDK) family, is involved in transcriptional elongation of several target genes. CDK9 has been shown to contribute to a variety of malignancies such as pancreatic cancer .
Methods of Application or Experimental Procedures
Application in Prostate Cancer Research
Specific Scientific Field
The specific scientific field is Oncology , with a focus on Prostate Cancer Research .
Summary of the Application
Similar to its application in pancreatic cancer, Cdk9-protac has also been shown to contribute to prostate cancer .
Application in Antiviral Strategies
Specific Scientific Field
The specific scientific field is Virology .
Summary of the Application
Cdk9-protac has been studied for its potential in antiviral strategies. The PROteolysis TArgeting Chimeras (PROTAC) technology, which includes Cdk9-protac, is being explored for developing antiviral therapeutic strategies .
Methods of Application or Experimental Procedures
Application in Pediatric Soft Tissue Sarcomas
Specific Scientific Field
The specific scientific field is Oncology , with a focus on Pediatric Soft Tissue Sarcomas .
Summary of the Application
Cdk9-protac has been studied for its potential in treating pediatric soft tissue sarcomas. CDK9 plays a key role in controlling basal gene transcription, and its dysregulation in cancer made CDK9 an attractive target for anti-cancer therapies .
Future Directions
The development of CDK inhibitors remains a high challenge due to selectivity and off-target dose limiting toxicities. Consequently, novel approaches need to be considered to address the development of CDK inhibitors . The recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .
properties
IUPAC Name |
N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentoxy]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O7/c39-28-15-14-25(31(41)35-28)38-32(42)23-8-5-9-26(30(23)33(38)43)45-17-3-1-2-16-44-22-12-10-20(11-13-22)18-29(40)34-27-19-24(36-37-27)21-6-4-7-21/h5,8-13,19,21,25H,1-4,6-7,14-18H2,(H,35,39,41)(H2,34,36,37,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEHIDWONYOKOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC=C(C=C3)OCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cdk9-protac |
Citations
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